

# Technical Guide: Solubility Profile of 5-Bromo-4-methylpyridine-2,3-diamine

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## Compound of Interest

Compound Name: 5-Bromo-4-methylpyridine-2,3-diamine

Cat. No.: B1278292

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## Abstract

This technical guide provides a comprehensive overview of the solubility profile of **5-Bromo-4-methylpyridine-2,3-diamine** (CAS No. 41230-93-7). Direct quantitative solubility data for this compound is not readily available in public literature. Consequently, this guide furnishes detailed, established experimental protocols for determining both kinetic and thermodynamic solubility, which are critical parameters in drug discovery and development. Furthermore, this document outlines the known physicochemical properties and potential applications of this compound as a synthetic intermediate.

## Introduction

**5-Bromo-4-methylpyridine-2,3-diamine** is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical industries[1]. Its utility as a building block for more complex molecules underscores the importance of understanding its fundamental physicochemical properties, with solubility being a primary determinant of its handling, formulation, and bioavailability in potential downstream applications[1]. Poor aqueous solubility can be a significant impediment in drug development, affecting absorption and leading to unreliable outcomes in biological assays.

## Physicochemical Properties

A summary of the available physicochemical data for **5-Bromo-4-methylpyridine-2,3-diamine** is presented in Table 1. It is important to note the conspicuous absence of experimentally determined solubility data in the current body of scientific literature.

Table 1: Physicochemical Properties of **5-Bromo-4-methylpyridine-2,3-diamine**

Property	Value	Source
CAS Number	41230-93-7	[2]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> BrN <sub>3</sub>	[2]
Molecular Weight	202.05 g/mol	[2]
Solubility	No data available	[3]
Storage Conditions	Keep in a dark place, inert atmosphere, 2-8°C	[2]

For context, a related compound, 2,3-Diaminopyridine, is reported to be soluble in water[4][5][6]. However, the introduction of a bromine atom and a methyl group in **5-Bromo-4-methylpyridine-2,3-diamine** will influence its solubility characteristics, likely decreasing its aqueous solubility due to an increase in lipophilicity.

## Experimental Protocols for Solubility Determination

To address the absence of solubility data, this section provides detailed methodologies for determining the kinetic and thermodynamic solubility of **5-Bromo-4-methylpyridine-2,3-diamine**. These protocols are standard in the pharmaceutical industry for characterizing new chemical entities.

### Kinetic Solubility Assay

Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by the point of precipitation from a stock solution (typically in DMSO) upon addition to an aqueous buffer. It is a high-throughput method suitable for early drug discovery screening[7][8][9][10].

#### Protocol: Nephelometric Assay

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **5-Bromo-4-methylpyridine-2,3-diamine** in 100% dimethyl sulfoxide (DMSO).
- **Serial Dilution:** In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
- **Addition to Aqueous Buffer:** Transfer a small volume (e.g., 2  $\mu$ L) of each DMSO solution to a corresponding well of a clear-bottom 96-well plate pre-filled with a larger volume (e.g., 198  $\mu$ L) of a selected aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). This results in a final DMSO concentration of 1%.
- **Incubation:** Shake the plate for a predetermined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C).
- **Measurement:** Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

## Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. This measurement is more time-consuming but provides a more accurate representation of a compound's solubility, crucial for later-stage development and formulation[9][10][11].

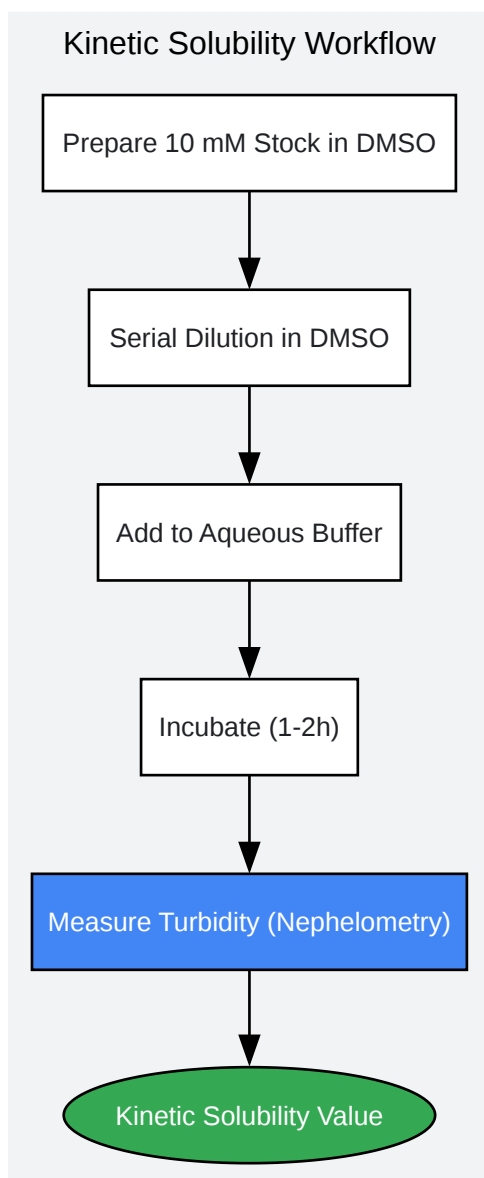
#### Protocol: Shake-Flask Method

- **Sample Preparation:** Add an excess amount of solid **5-Bromo-4-methylpyridine-2,3-diamine** to a vial containing a known volume of the desired solvent (e.g., water, PBS pH 7.4). Ensure there is undissolved solid present.
- **Equilibration:** Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is commonly used.

- **Phase Separation:** After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.45  $\mu\text{m}$  PVDF).
- **Quantification:** Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound must be prepared in the same solvent system for accurate quantification.
- **Data Reporting:** The determined concentration is reported as the thermodynamic solubility, typically in  $\mu\text{g/mL}$  or  $\mu\text{M}$ .

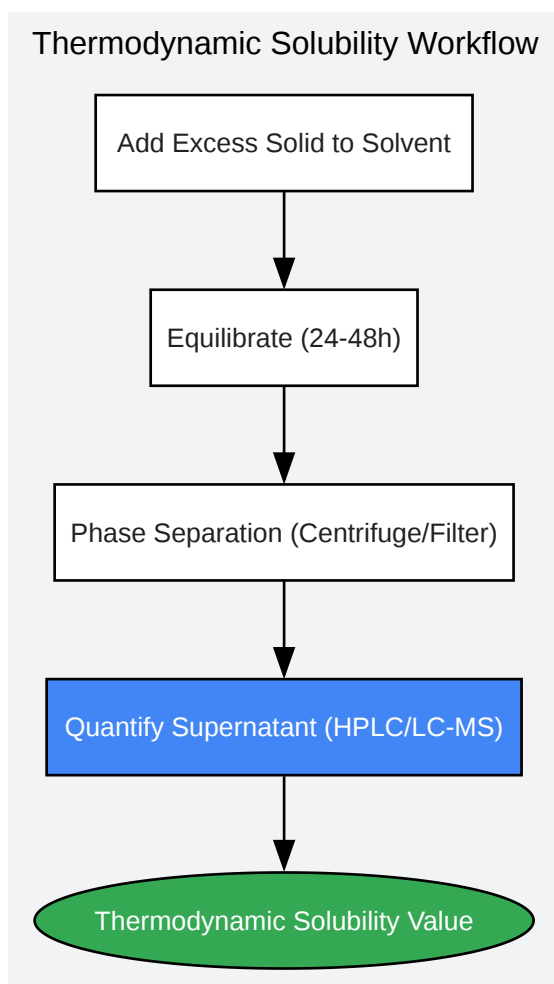
## Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for Kinetic Solubility Determination.



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Caption: Workflow for Thermodynamic Solubility Determination.

## Conclusion

While direct, quantitative solubility data for **5-Bromo-4-methylpyridine-2,3-diamine** is currently absent from the scientific literature, this guide provides the necessary framework for researchers to determine this critical parameter. By employing the detailed experimental protocols for both kinetic and thermodynamic solubility, scientists in drug discovery and development can effectively characterize this compound. The resulting data will be invaluable for guiding its use in synthesis, assessing its potential for formulation, and predicting its behavior in biological systems, thereby enabling its effective application in the development of new pharmaceuticals and agrochemicals.

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